Target Engagement: Comparative Sub-Nanomolar Potency Against PTPN2 and PTP1B
Anticancer agent 143 (compound 369) demonstrates exceptional biochemical potency against its dual targets, with reported IC50 values of <2.5 nM for both PTPN2 and PTP1B in enzyme assays . This positions it among the most potent dual inhibitors, exhibiting superior target engagement compared to the catalytic site inhibitor L598 (IC50 = 120 nM) , and showing higher potency against PTPN2 than the orally active inhibitor Tegeprotafib (PTPN2/1-IN-1), which has an IC50 of 4.4 nM for PTPN2 .
| Evidence Dimension | Biochemical Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | < 2.5 nM (PTPN2 & PTP1B) |
| Comparator Or Baseline | L598: 120 nM (PTPN2/PTP1B); Tegeprotafib: 4.4 nM (PTPN2), 1-10 nM (PTP1B); Compound 182: 0.58 nM (PTPN2), 0.63 nM (PTP1B) |
| Quantified Difference | Target compound is >48-fold more potent than L598. It is more potent than Tegeprotafib but less potent than Compound 182. |
| Conditions | Biochemical enzyme assays using purified or recombinant PTPN2 and PTP1B proteins (assay specifics not fully disclosed). |
Why This Matters
For researchers requiring maximal biochemical inhibition of both targets simultaneously, Anticancer agent 143 offers a distinct potency profile that differentiates it from other commercial dual inhibitors, enabling more complete target knockdown at lower concentrations.
